

An In-depth Technical Guide to 6-methyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-methyl-1H-indazol-5-amine

Cat. No.: B1300594

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methyl-1H-indazol-5-amine is a heterocyclic amine belonging to the indazole class of compounds. The indazole scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules.^{[1][2][3]} Indazoles are recognized as effective bioisosteres for indoles and are found in numerous compounds undergoing clinical evaluation.^{[1][3]} This guide provides a comprehensive overview of the molecular structure, chemical properties, and a representative synthetic approach for **6-methyl-1H-indazol-5-amine**, tailored for a scientific audience.

Molecular Structure and Properties

The chemical structure of **6-methyl-1H-indazol-5-amine** consists of a bicyclic indazole core with a methyl group at the 6th position and an amine group at the 5th position. The molecular formula of the compound is C₈H₉N₃.^{[4][5][6][7][8]}

Chemical Identifiers and Molecular Weight

Property	Value	Source(s)
IUPAC Name	6-methyl-1H-indazol-5-amine	PubChem [4]
Molecular Formula	C ₈ H ₉ N ₃	PubChem, ChemScene, Santa Cruz Biotechnology [4] [5] [6] [7] [8]
Molecular Weight	147.18 g/mol	PubChem, ChemScene, Santa Cruz Biotechnology [4] [5] [6] [7] [8]
Exact Mass	147.079647300 Da	PubChem [4]
CAS Number	81115-45-9	PubChem, ChemScene, Santa Cruz Biotechnology [4] [5] [7] [8]
SMILES	CC1=CC2=C(C=C1N)C=NN2	PubChem, Biosynth [4] [5]
InChI	InChI=1S/C8H9N3/c1-5-2-8-6(3-7(5)9)4-10-11-8/h2-4H,9H2,1H3,(H,10,11)	PubChem [4]

Physicochemical Properties

Property	Value	Source(s)
XLogP3-AA	1.2	PubChem [4]
Topological Polar Surface Area (TPSA)	54.7 Å ²	PubChem [4]
Hydrogen Bond Donor Count	2	PubChem [4]
Hydrogen Bond Acceptor Count	2	PubChem [4]
Rotatable Bond Count	0	PubChem [4]
Flash Point	215 °C	Biosynth [5]

Synthesis of Indazole Derivatives: An Illustrative Protocol

While a specific, detailed experimental protocol for the synthesis of **6-methyl-1H-indazol-5-amine** is not readily available in the cited literature, a general methodology for the synthesis of a structurally related compound, 6-bromo-1-methyl-1H-indazol-4-amine, can be instructive. This multi-step synthesis involves N-methylation, nitration, and subsequent reduction of the nitro group.

Representative Synthetic Workflow for a Related Indazole Amine

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for 6-Bromo-1-methyl-1H-indazol-4-amine.

Detailed Methodologies for Key Steps (based on the synthesis of 6-bromo-1-methyl-1H-indazol-4-amine)[9]

Step 1: N-methylation of 6-bromo-1H-indazole

- Reagents and Materials: 6-bromo-1H-indazole, sodium hydride (NaH), anhydrous tetrahydrofuran (THF), methyl iodide (CH_3I).
- Protocol: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is allowed to stir at room temperature for 1 hour. Subsequently, methyl iodide (1.1 eq) is added dropwise at 0 °C, and the mixture is stirred at room temperature for 2-3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous NH_4Cl solution. The aqueous layer is extracted with ethyl

acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 6-bromo-1-methyl-1H-indazole.

Step 2: Nitration of 6-bromo-1-methyl-1H-indazole

- Reagents and Materials: 6-bromo-1-methyl-1H-indazole, fuming nitric acid (HNO_3), concentrated sulfuric acid (H_2SO_4), ice, saturated aqueous sodium bicarbonate (NaHCO_3), dichloromethane (DCM), anhydrous sodium sulfate (Na_2SO_4).
- Protocol: To a stirred solution of concentrated sulfuric acid at 0 °C, 6-bromo-1-methyl-1H-indazole (1.0 eq) is added portion-wise, maintaining the temperature below 5 °C. To this solution, fuming nitric acid (1.1 eq) is added dropwise at 0 °C. The reaction mixture is stirred at 0 °C for 1-2 hours, with progress monitored by TLC. Upon completion, the reaction mixture is slowly poured onto crushed ice and neutralized with a saturated aqueous solution of NaHCO_3 to a pH of approximately 7-8. The product is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 6-bromo-1-methyl-4-nitro-1H-indazole.

Step 3: Reduction of the Nitro Group

- Reagents and Materials: 6-bromo-1-methyl-4-nitro-1H-indazole, 10% Palladium on carbon (Pd/C), ethanol, hydrogen gas (H_2).
- Protocol: To a solution of 6-bromo-1-methyl-4-nitro-1H-indazole (1.0 eq) in ethanol in a hydrogenation vessel, 10% Pd/C (10 mol %) is added. The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the catalyst is filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 6-bromo-1-methyl-1H-indazol-4-amine.

Biological Activity and Potential Applications of Indazole Derivatives

Indazole-containing compounds have been reported to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antibacterial properties.^[2] For instance, some indazole derivatives have been investigated as serotonin receptor 2 (5-HT₂) agonists.^[1] ^[3] The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in kinases, and is present in anticancer drugs like Linifanib.^[2] While the specific biological activity and signaling pathways of **6-methyl-1H-indazol-5-amine** are not extensively detailed in the available literature, its structural similarity to other bioactive indazoles suggests its potential as a scaffold for the development of novel therapeutic agents.

Conclusion

6-methyl-1H-indazol-5-amine is a valuable chemical entity with potential applications in medicinal chemistry. This guide has provided key molecular and physicochemical data, along with a representative synthetic protocol for a closely related analog to illustrate the chemical methodologies employed in the synthesis of such compounds. Further research into the specific biological activities of **6-methyl-1H-indazol-5-amine** is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6-methyl-1H-indazol-5-amine | C8H9N3 | CID 1482582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Methyl-1H-indazol-5-amine | 81115-45-9 | GDA11545 [biosynth.com]

- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-methyl-1H-indazol-5-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1300594#6-methyl-1h-indazol-5-amine-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com